molecular formula C23H39NO3 B13763550 Octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate CAS No. 58114-34-4

Octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate

Cat. No.: B13763550
CAS No.: 58114-34-4
M. Wt: 377.6 g/mol
InChI Key: NTTIENRNNNJCHQ-UHFFFAOYSA-N
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Description

Octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate: is a chemical compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of organic polymers. The compound is also referred to as PowerNox™ 1135 and is known for its effectiveness in preventing oxidative degradation in materials such as plastics, rubbers, and synthetic fibers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate typically involves the reaction of 3,5-bis(tert-butyl)-4-hydroxybenzoic acid with octyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process may involve the use of catalysts and solvents to optimize the yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the careful control of temperature, pressure, and reaction time to ensure consistent quality. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate is its ability to act as an antioxidant. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative degradation. The tert-butyl groups provide steric hindrance, enhancing the stability of the antioxidant and preventing its premature degradation .

Comparison with Similar Compounds

Uniqueness: Octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate is unique due to its combination of a phenolic antioxidant with a carbamate ester, providing both stability and versatility in various applications. Its effectiveness in preventing oxidative degradation in a wide range of materials makes it a valuable compound in industrial and research settings .

Properties

CAS No.

58114-34-4

Molecular Formula

C23H39NO3

Molecular Weight

377.6 g/mol

IUPAC Name

octyl N-(3,5-ditert-butyl-4-hydroxyphenyl)carbamate

InChI

InChI=1S/C23H39NO3/c1-8-9-10-11-12-13-14-27-21(26)24-17-15-18(22(2,3)4)20(25)19(16-17)23(5,6)7/h15-16,25H,8-14H2,1-7H3,(H,24,26)

InChI Key

NTTIENRNNNJCHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)NC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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